Positional Isomerism Defines the Pharmacophoric Core: Head-to-Head Structural Comparison with CAS 2287265-72-7
The target compound (CAS 2375269-86-4) bears the Boc-amino group at C4 and the pyrazol-4-yl ring at C2 of the butanoic acid backbone, whereas the more widely listed isomer 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(1H-pyrazol-4-yl)butanoic acid (CAS 2287265-72-7) places the Boc-amino group at C2 and the pyrazole at C4. This positional swap alters the relative orientation of the amine (after Boc deprotection) and the carboxylic acid, which are the two key recognition elements for the ASCT2 substrate binding site. The C2-pyrazole/C4-amine arrangement present in 2375269-86-4 is the exact regioisomer required as the synthetic precursor to the potent ASCT2 inhibitors 20k (ASCT2-IN-1) and 25e (ASCT2-IN-2), making the other isomer synthetically and pharmacologically incompatible. [1]
| Evidence Dimension | Positional isomerism (substitution pattern on butanoic acid backbone) |
|---|---|
| Target Compound Data | CAS 2375269-86-4: Boc-NH at C4, 1H-pyrazol-4-yl at C2 |
| Comparator Or Baseline | CAS 2287265-72-7: Boc-NH at C2, 1H-pyrazol-4-yl at C4 |
| Quantified Difference | Complete positional inversion of Boc-amino and pyrazole substituents; non-interchangeable regioisomers |
| Conditions | Structural identity confirmed by IUPAC name, InChI Key (WZIYOSRFYZODKN-UHFFFAOYSA-N vs. VEUQMYLYUKWXKY-UHFFFAOYSA-N), and SMILES |
Why This Matters
Procurement of the incorrect positional isomer (CAS 2287265-72-7) cannot yield the same active pharmaceutical intermediates as target compound 2375269-86-4, making regioisomeric fidelity a binary go/no-go criterion for ASCT2 inhibitor synthesis campaigns.
- [1] Qin L, et al. Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. J Med Chem. 2024;67(2):1415-1434. doi:10.1021/acs.jmedchem.3c01093 View Source
